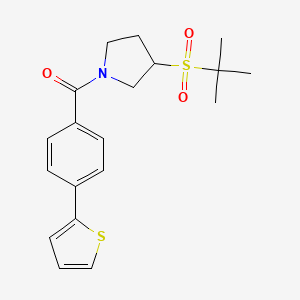

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Description

Properties

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-(4-thiophen-2-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S2/c1-19(2,3)25(22,23)16-10-11-20(13-16)18(21)15-8-6-14(7-9-15)17-5-4-12-24-17/h4-9,12,16H,10-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCQRMIJEJJVOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone , also known by its CAS number 1797247-94-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of the compound includes:

- A pyrrolidine ring substituted with a tert-butylsulfonyl group.

- A thiophene moiety attached to a phenyl group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H28ClNO3S |

| Molecular Weight | 398.0 g/mol |

| CAS Number | 1797247-94-9 |

| Density | N/A |

| Boiling Point | N/A |

The biological activity of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The tert-butylsulfonyl group may enhance the compound's ability to modulate enzyme activity or receptor interactions, potentially leading to therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or inflammation.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity and Therapeutic Potential

Research into the biological activity of this compound suggests several potential applications:

Anti-inflammatory Effects

The interaction with inflammatory pathways may provide a basis for anti-inflammatory applications. Compounds with sulfonamide groups have been noted for their ability to modulate inflammatory responses.

Case Studies

- Inhibition of Type III Secretion System : In related research, compounds structurally similar to (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone were tested for their ability to inhibit the type III secretion system (T3SS) in pathogenic bacteria, showing potential as antimicrobial agents .

- Enzyme Interaction Studies : Preliminary studies suggest that derivatives of this compound can interact with enzymes involved in metabolic processes, indicating a pathway for further exploration in drug development .

Research Findings

Recent literature emphasizes the need for further investigation into the pharmacological properties of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone. Key findings include:

Table 2: Summary of Research Findings

Q & A

Q. What are the optimal synthetic routes for this compound, considering functional group compatibility and yield?

- Methodological Answer : A three-step synthesis is recommended:

Sulfonylation of Pyrrolidine : React pyrrolidine with tert-butylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–20°C. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Coupling of Thiophene-Phenyl Moiety : Use a Suzuki-Miyaura coupling between 4-bromophenylthiophene and a boronic ester under Pd(PPh3)4 catalysis in DMF/H2O (3:1) at 80°C for 12 hours .

Methanone Formation : Employ Friedel-Crafts acylation with AlCl3 in anhydrous DCM to link the sulfonylated pyrrolidine to the aryl-thiophene backbone. Purify via silica gel chromatography (hexane:ethyl acetate 4:1) .

Yield Optimization Table :

| Step | Catalyst/Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | TEA | 85 | 98% |

| 2 | Pd(PPh3)4 | 72 | 95% |

| 3 | AlCl3 | 68 | 97% |

Q. How can researchers confirm structural integrity using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Analysis : Dissolve 10 mg in CDCl3. Acquire ¹H NMR (400 MHz):

- Tert-butyl group: Singlet at δ 1.2 ppm (9H).

- Thiophene protons: Multiplet at δ 6.8–7.5 ppm.

- Pyrrolidine-SO2 protons: Multiplets at δ 3.1–3.7 ppm .

- X-ray Crystallography : Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement (space group P2₁/c, Z = 4). Validate sulfonyl and methanone bond lengths (C–S: ~1.76 Å; C=O: ~1.21 Å) .

- Mass Spectrometry : ESI-MS (m/z): [M+H]+ calculated for C22H27NO3S2: 430.14; observed: 430.1 ± 0.2 .

Advanced Research Questions

Q. What strategies are recommended for analyzing biological target interactions, such as enzyme inhibition or molecular docking?

- Methodological Answer :

- Enzyme Assays : Conduct kinase inhibition assays (e.g., CDK2) using ATP-Glo™. Prepare test compound in DMSO (1–100 µM). IC50 values can be calculated via nonlinear regression (GraphPad Prism) .

- Molecular Docking : Use AutoDock Vina with a crystal structure (PDB: 4BCG). Parameterize the sulfonyl group as a hydrogen bond acceptor. Dock the compound into the ATP-binding pocket, prioritizing poses with ΔG ≤ -8.5 kcal/mol .

Docking Results Example :

| Pose | ΔG (kcal/mol) | H-Bonds | Interacting Residues |

|---|---|---|---|

| 1 | -9.1 | 3 | Lys89, Glu81 |

| 2 | -8.7 | 2 | Asp86, Leu134 |

Q. How can conflicting solubility and stability data under physiological conditions be resolved?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Centrifuge at 14,000 rpm for 30 min, quantify via UV-Vis (λmax = 254 nm). Compare with computational LogP predictions (ChemAxon) .

- Stability Studies : Incubate at 37°C in human liver microsomes (HLM) for 0–120 min. Quench with acetonitrile, analyze degradation via LC-MS. Half-life (t½) <30 min suggests metabolic instability .

Stability Data Table :

| Condition | t½ (min) | Major Metabolite |

|---|---|---|

| HLM (pH 7.4) | 25 | N-Desulfonated derivative |

| Simulated Gastric | >120 | None detected |

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of analogs?

- Methodological Answer :

- QSAR Modeling : Use MOE or Schrödinger to build a 3D-QSAR model with 20 analogs. Descriptors include LogP, polar surface area, and sulfonyl charge density. Validate via leave-one-out cross-validation (R² > 0.75) .

- Free Energy Perturbation (FEP) : Simulate substituent effects (e.g., replacing tert-butyl with cyclopropyl) using Desmond. Calculate ΔΔG binding to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.